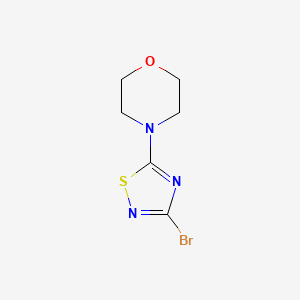
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a morpholine ring
准备方法
The synthesis of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine typically involves the nucleophilic substitution of a dibromo-thiadiazole precursor with morpholine. One common method involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) . The reaction conditions are typically mild, and the product is obtained in good yield.
化学反应分析
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the thiadiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
科学研究应用
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound can be used as a building block for the synthesis of photovoltaic materials, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: The compound’s ability to cross cellular membranes makes it useful for studying cellular processes and drug delivery mechanisms.
作用机制
The mechanism of action of 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the morpholine ring can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine can be compared with other thiadiazole derivatives, such as:
4,7-Dibromobenzo[d][1,2,3]thiadiazole: A precursor used in the synthesis of the target compound.
1,2,3-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substitution patterns and biological activities.
1,2,4-Thiadiazole Derivatives: Similar to the target compound but with different substitution patterns, leading to variations in their chemical and biological properties.
生物活性
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiadiazole ring and a morpholine ring , with a bromine atom attached to the thiadiazole. The molecular structure is crucial for its biological activity, as the bromine enhances reactivity and binding affinity to various biological targets.
The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. Notably, it has been identified as an inhibitor of glutathione reductase , an enzyme critical for maintaining cellular redox balance. Inhibition of this enzyme can lead to increased oxidative stress in cells, potentially making it useful in cancer therapy where oxidative stress can induce apoptosis in cancer cells.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives have been reported to possess antibacterial properties against various pathogens. The presence of the bromine atom is believed to enhance antimicrobial efficacy by increasing membrane permeability or disrupting bacterial cell walls .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Antiparasitic Activity
Emerging studies suggest that compounds containing thiadiazole moieties may also exhibit antiparasitic activity. For example, derivatives similar to this compound have been screened for activity against protozoan parasites like Entamoeba histolytica and Giardia intestinalis , showing promising results .
Case Studies
A notable study evaluated the anticancer effects of various thiadiazole derivatives, including this compound. The study utilized an MTT assay to assess cell viability across different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as a therapeutic agent in oncology .
属性
IUPAC Name |
4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVIIGQFAVPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














